Cinnamylguanidine, (Z)-
Description
(Z)-Cinnamylguanidine is a guanidine derivative featuring a cinnamyl group (a phenyl-propenyl moiety) in the Z-configuration. This stereochemical arrangement influences its molecular interactions, solubility, and biological activity. Guanidine compounds are notable for their strong basicity and ability to engage in hydrogen bonding, making them relevant in pharmaceutical and coordination chemistry .
Properties
CAS No. |
5924-65-2 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-[(Z)-3-phenylprop-2-enyl]guanidine |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H4,11,12,13)/b7-4- |
InChI Key |
PVTRCZCFBBXXQG-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CN=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamylguanidine, (Z)- can be synthesized through several methods. One common approach involves the guanylation of cinnamylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate. This reaction typically occurs under mild conditions in an aqueous medium . Another method involves the catalytic guanylation reaction of amines with carbodiimides, which can be performed under various conditions depending on the desired product .
Industrial Production Methods
Industrial production of cinnamylguanidine, (Z)- often involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction medium can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
General Guanidine Chemistry
Guanidines are organic compounds that contain the guanidine functional group, which is a planar, three-coordinate nitrogen atom bonded to two other nitrogen atoms. They are typically synthesized through guanylation reactions, where amines react with cyanamide or similar reagents in the presence of catalysts like scandium(III) triflate . Guanidines are known for their basicity and ability to participate in various chemical reactions, including alkylation, acylation, and complexation with metals.
Potential Chemical Reactions of Cinnamylguanidine, (Z)-
While specific reactions for Cinnamylguanidine, (Z)-, are not well-documented, we can infer potential reactivity based on general guanidine chemistry:
-
Alkylation and Acylation : Cinnamylguanidine could undergo alkylation or acylation reactions, where the guanidine group reacts with alkyl halides or acyl chlorides to form substituted derivatives. These reactions typically require a base to facilitate the removal of a proton from the guanidine nitrogen.
-
Complexation Reactions : Guanidines are known to form complexes with metal ions due to their basic nature. Cinnamylguanidine might participate in similar complexation reactions, potentially useful in coordination chemistry or catalysis.
-
Nucleophilic Substitution : The cinnamyl group attached to the guanidine might participate in nucleophilic substitution reactions, especially if the cinnamyl group is activated by electron-withdrawing groups.
Data Table: Potential Reactions of Guanidines
Given the lack of specific data on Cinnamylguanidine, (Z)-, we can consider the following general reactions applicable to guanidines:
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Alkylation | Guanidine, Alkyl Halide | Alkylated Guanidine | Base (e.g., NaOH), Solvent (e.g., DMF) |
| Acylation | Guanidine, Acyl Chloride | Acylated Guanidine | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) |
| Complexation | Guanidine, Metal Ion | Metal-Guanidine Complex | Solvent (e.g., Water or Organic Solvents) |
Scientific Research Applications
Cinnamylguanidine, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs.
Industry: Cinnamylguanidine, (Z)- is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cinnamylguanidine, (Z)- involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of (Z)-Cinnamylguanidine and Analogs
Key Observations :
- Coordination Chemistry: Silver cyanoguanidine’s cyanoguanidine ligand facilitates metal coordination, a feature absent in (Z)-Cinnamylguanidine .
- Stereochemical Impact : The Z-configuration in both (Z)-Cinnamylguanidine and the imine group of ’s compound influences spatial arrangement and biological target interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Inferred from structural analogs.
Key Observations :
Key Observations :
- Mechanistic Diversity : While 4-(nitrobenzyl)guanidine shows enzyme inhibition, (Z)-Cinnamylguanidine’s activity may depend on its stereochemistry and lipophilicity for CNS penetration .
- Therapeutic Applications: Silver cyanoguanidine’s antimicrobial properties contrast with ranitidine’s antiulcer effects, highlighting functional group-driven diversity .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing (Z)-Cinnamylguanidine with high stereochemical purity?
- Methodological Answer : Synthesis typically involves condensation of cinnamylamine with cyanamide derivatives under controlled pH and temperature. Stereochemical purity is achieved via chiral chromatography or asymmetric catalysis . Characterization requires -NMR to confirm the Z-configuration (olefinic proton coupling constants ~10–14 Hz) and HPLC-MS for purity assessment (>95%) . Reproducibility hinges on documenting reagents (e.g., supplier, purity) and reaction conditions (e.g., inert atmosphere, solvent choice) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing (Z)-Cinnamylguanidine?
- Methodological Answer :
- Spectroscopy : -/-NMR for structural elucidation; IR spectroscopy to confirm guanidine N-H stretches (~3400 cm).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity; chiral columns for enantiomeric separation.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .
Q. How can researchers ensure reproducibility in bioactivity assays involving (Z)-Cinnamylguanidine?
- Methodological Answer :
- Use standardized cell lines (e.g., HEK293 for receptor studies) and validate compound solubility (DMSO stock solutions with ≤0.1% final concentration).
- Include positive/negative controls (e.g., known agonists/antagonists) and triplicate experiments.
- Report IC/EC values with 95% confidence intervals .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of (Z)-Cinnamylguanidine to biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures from the PDB.
- Apply density functional theory (DFT) to optimize ligand geometry and calculate electrostatic potential maps.
- Validate predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How can conflicting data on the pharmacokinetic properties of (Z)-Cinnamylguanidine be resolved?
- Methodological Answer :
- Conduct meta-analyses of existing studies, prioritizing peer-reviewed journals and excluding non-validated sources (e.g., ) .
- Re-evaluate experimental variables:
- Bioavailability : Compare administration routes (oral vs. intravenous) and formulations.
- Metabolism : Use LC-MS/MS to identify metabolites in hepatocyte assays.
- Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .
Q. What experimental designs are optimal for probing the isomer-specific activity of (Z)-Cinnamylguanidine versus its (E)-counterpart?
- Methodological Answer :
- Synthesize both isomers using distinct catalysts (e.g., Sharpless asymmetric epoxidation for E/Z control).
- Test in parallel using functional assays (e.g., calcium flux for GPCR activation) with blinded sample labeling.
- Analyze dose-response curves to compare potency and efficacy .
Q. How should researchers integrate contradictory findings from structural-activity relationship (SAR) studies of (Z)-Cinnamylguanidine derivatives?
- Methodological Answer :
- Systematically categorize derivatives by substituent position/electronic effects.
- Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., lipophilicity vs. steric hindrance).
- Replicate key studies under standardized conditions and publish negative results to reduce bias .
Data Management & Reporting
Q. What guidelines should be followed when reporting crystallographic data for (Z)-Cinnamylguanidine complexes?
- Methodological Answer :
- Adhere to CIF (Crystallographic Information File) standards, including R-factor, space group, and refinement details.
- Deposit data in public repositories (e.g., Cambridge Structural Database) with assigned DOIs.
- Disclose refinement software (e.g., SHELX) and raw diffraction images .
Q. How can researchers ethically address discrepancies between in silico predictions and experimental results for (Z)-Cinnamylguanidine?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
